molecular formula C23H28FN3O4 B2862884 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 898464-85-2

2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Cat. No.: B2862884
CAS No.: 898464-85-2
M. Wt: 429.492
InChI Key: APTRTIZNNXGURU-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H28FN3O4 and its molecular weight is 429.492. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Antagonists for Neuroimaging

This compound, known for its role in the development of radiolabeled antagonists, facilitates the study of 5-HT1A receptors in the brain using positron emission tomography (PET). The research illustrates the compound's utility in understanding serotonergic neurotransmission, highlighting its significance in neuroimaging studies to explore brain function and disorders (Plenevaux et al., 2000).

Antitumor Activity

Novel derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. The study emphasizes the potential antitumor activity of these compounds, demonstrating significant cytotoxicity in vitro and promising antitumor activity in vivo, without causing undesirable effects in animal models (Naito et al., 2005).

G Protein-Biased Dopaminergics

Research into the compound's derivatives has led to the discovery of G protein-biased dopaminergic ligands, offering insights into the design of novel therapeutics for neuropsychiatric disorders. These studies provide a framework for developing drugs with improved efficacy and safety profiles by targeting dopamine receptors in a biased manner, thereby reducing side effects associated with traditional dopaminergic medications (Möller et al., 2017).

Bacterial Topoisomerase Inhibitors

Modifications of this compound have yielded novel bacterial topoisomerase inhibitors with reduced cardiotoxicity, suggesting potential applications in developing new antibiotics. These compounds demonstrate effective inhibition of Mycobacterium tuberculosis DNA gyrase enzyme, highlighting their therapeutic potential against tuberculosis while mitigating cardiac risks associated with previous inhibitor classes (Bobesh et al., 2016).

Novel c-Met/ALK Inhibitors

Derivatives of this compound have been identified as potent, selective, and orally efficacious c-Met/ALK dual inhibitors, showcasing significant antitumor activity in preclinical models. These findings underscore the compound's relevance in cancer research, particularly in designing targeted therapies for tumors driven by c-Met and ALK dysregulation (Li et al., 2013).

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4/c24-18-4-6-19(7-5-18)26-12-10-25(11-13-26)15-20-14-21(28)22(16-30-20)31-17-23(29)27-8-2-1-3-9-27/h4-7,14,16H,1-3,8-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTRTIZNNXGURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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